Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
Scientific Research Applications
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate depends on its specific application:
Comparison with Similar Compounds
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate can be compared with other thiophene derivatives:
Thiophene-2-carboxylic acid: Similar structure but lacks the aminomethyl group, making it less versatile in certain reactions.
2-Aminothiophene: Contains an amino group directly attached to the thiophene ring, which may result in different reactivity and applications.
Methyl thioglycolate: Contains a thiol group instead of a thiophene ring, leading to different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry, materials science, and organic synthesis.
Biological Activity
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a methyl ester functional group. Its molecular formula is C₈H₁₁N₁O₂S, with a molecular weight of approximately 171.25 g/mol. This unique structure allows for specific interactions that may enhance its biological activity.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing thiophene derivatives through methods such as the Gewald reaction, which allows for the introduction of functional groups at specific positions on the thiophene ring.
- Lipase-Mediated Reactions : Biocatalysis using lipases has been explored for the regioselective preparation of thiophene derivatives, enhancing enantioselectivity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's activity against different cancer cell lines:
The compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as a therapeutic agent. Notably, it has shown promising results in inhibiting growth in both sensitive and resistant cancer cell lines.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lysyl oxidase (LOX), an enzyme involved in collagen and elastin cross-linking, which is crucial for tumor progression .
- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells, as evidenced by increased apoptotic markers in treated cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications can enhance or diminish its biological activity. Key observations include:
- Positioning of Functional Groups : The placement of the amino group on the thiophene ring significantly affects the compound's reactivity and interaction with biological targets.
- Substituent Effects : Variations in substituents on the thiophene ring can lead to differences in potency against cancer cell lines. For instance, compounds with larger lipophilic groups have demonstrated improved activity .
Case Studies
- In Vitro Studies : A study conducted by Zhang et al. evaluated various thiophene derivatives for their anticancer properties, highlighting that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer types, particularly when substituted with halogen groups .
- Animal Models : In vivo studies have shown that certain thiophene derivatives can delay tumor growth in xenograft models, suggesting that this compound may also possess similar properties that warrant further investigation .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-6-2-3-7(5-9)12-6/h2-3H,4-5,9H2,1H3 |
InChI Key |
TUOYZTHDLVIWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.